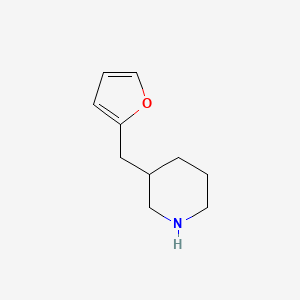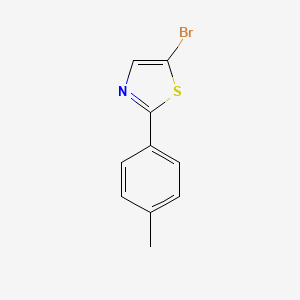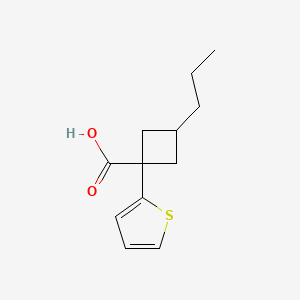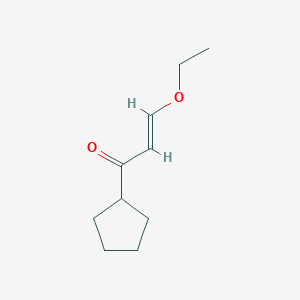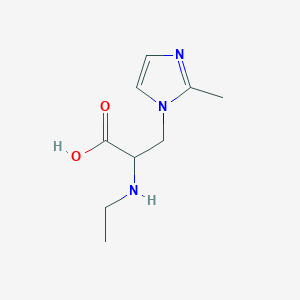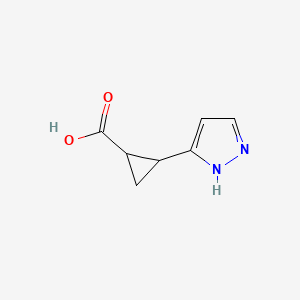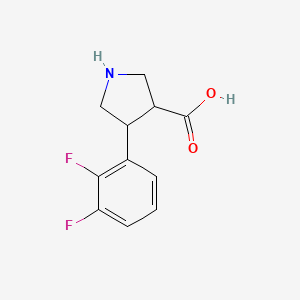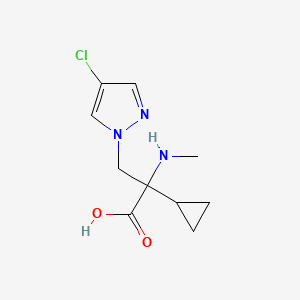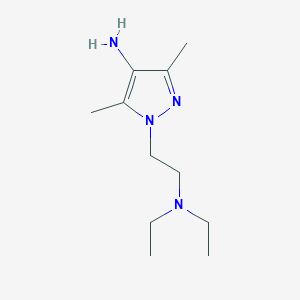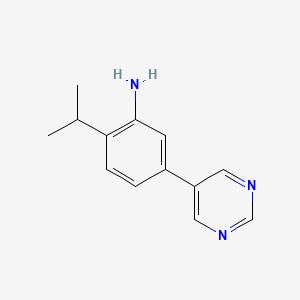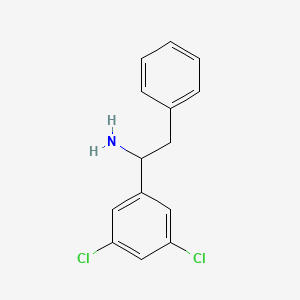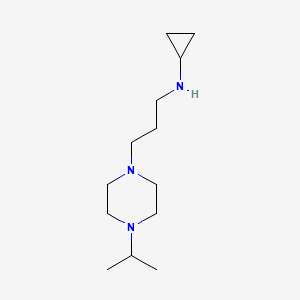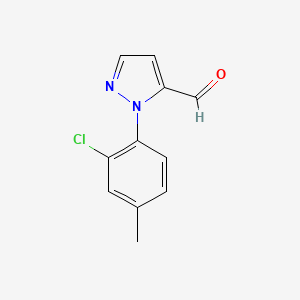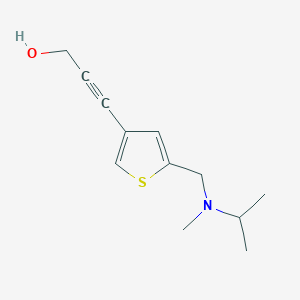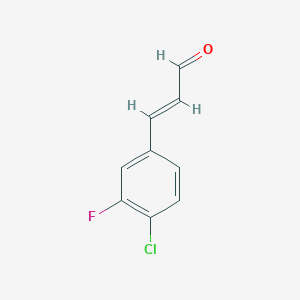
3-(4-Chloro-3-fluorophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an acrylaldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate reagent to introduce the acryl group. One common method is the Knoevenagel condensation, where 4-chloro-3-fluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine are used to facilitate the Knoevenagel condensation, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the production rate.
化学反应分析
Types of Reactions
3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions. These interactions are crucial for its role as an intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: Lacks the fluoro substituent, which may affect its reactivity and applications.
3-(4-Fluorophenyl)acrylaldehyde: Lacks the chloro substituent, leading to different chemical properties.
3-(4-Bromo-3-fluorophenyl)acrylaldehyde: Contains a bromo substituent instead of chloro, which can influence its reactivity.
Uniqueness
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C9H6ClFO |
|---|---|
分子量 |
184.59 g/mol |
IUPAC 名称 |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
InChI 键 |
PSNZIQFQQNCEPH-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C=O)F)Cl |
规范 SMILES |
C1=CC(=C(C=C1C=CC=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


